Synthesis of 6-azido-N-(2-chloroethyl)hexanamide: A Technical Guide
Synthesis of 6-azido-N-(2-chloroethyl)hexanamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 6-azido-N-(2-chloroethyl)hexanamide, a bifunctional chemical compound with potential applications in pharmaceutical and bioconjugation chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Data
| Property | Value |
| IUPAC Name | 6-azido-N-(2-chloroethyl)hexanamide |
| CAS Number | 1445799-87-0[1] |
| Molecular Formula | C8H15ClN4O[1] |
| Molecular Weight | 218.68 g/mol [1] |
Synthetic Pathway Overview
The synthesis of 6-azido-N-(2-chloroethyl)hexanamide can be achieved through a two-step process. The first step involves the nucleophilic substitution of a halogen in a hexanoic acid derivative with an azide group to form 6-azidohexanoic acid. The second step is the coupling of the resulting azido-functionalized carboxylic acid with 2-chloroethylamine to yield the final amide product.
Caption: Synthetic workflow for 6-azido-N-(2-chloroethyl)hexanamide.
Experimental Protocols
The following protocols are based on established chemical transformations for the synthesis of azido-functionalized compounds and N-(2-chloroethyl)amides[2][3][4].
Step 1: Synthesis of 6-Azidohexanoic Acid
Materials:
-
6-Bromohexanoic acid
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-bromohexanoic acid (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-azidohexanoic acid as a crude product.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 6-azido-N-(2-chloroethyl)hexanamide
Materials:
-
6-Azidohexanoic acid
-
2-Chloroethylamine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-azidohexanoic acid (1 equivalent) in anhydrous DCM.
-
Add the coupling reagent, DCC or EDC (1.1 equivalents), to the solution and stir for 10 minutes at 0°C.
-
In a separate flask, suspend 2-chloroethylamine hydrochloride (1.2 equivalents) in anhydrous DCM and add triethylamine or DIPEA (1.3 equivalents) to neutralize the hydrochloride salt. Stir for 15-20 minutes.
-
Add the neutralized 2-chloroethylamine solution to the activated 6-azidohexanoic acid solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the filtrate sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-azido-N-(2-chloroethyl)hexanamide.
Logical Relationships in the Synthesis
The synthesis of the target molecule relies on a logical sequence of chemical transformations. The introduction of the azide functionality is a prerequisite for the subsequent amide coupling, as the presence of a halogen on the hexanoic acid backbone could lead to unwanted side reactions during the amidation step. The use of a coupling reagent is essential for the efficient formation of the amide bond from the carboxylic acid and the amine.
Caption: Logical flow of the synthesis process.
References
- 1. Hexanamide, 6-azido-N-(2-chloroethyl)- | CAS#:1445799-87-0 | Chemsrc [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DE102005061575A1 - Process for the preparation of optically active 3-azido-carboxylic acid derivatives and 3-amino-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
